![molecular formula C22H21ClN2O3S B2537822 N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide CAS No. 309928-51-6](/img/structure/B2537822.png)
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide" is a derivative of methanesulfonamide, which is a functional group known for its involvement in various chemical reactions and properties. Methanesulfonamide derivatives have been studied for their potential applications in catalysis and molecular interactions. The papers provided offer insights into the behavior of similar methanesulfonamide compounds in different contexts.
Synthesis Analysis
The synthesis of methanesulfonamide derivatives typically involves the introduction of various functional groups to the methanesulfonamide moiety. Although the provided papers do not directly describe the synthesis of the specific compound , they do provide valuable information on the reactivity of methanesulfonamide. For instance, in the context of Sharpless asymmetric dihydroxylation, methanesulfonamide acts as a general acid catalyst, which suggests that it can facilitate the formation of certain intermediates in synthetic pathways .
Molecular Structure Analysis
The molecular structure of methanesulfonamide derivatives can significantly influence their reactivity and physical properties. For example, the conformation of the N-H bond in "N-(3,4-Dichlorophenyl)methanesulfonamide" is syn to the meta-chloro group, which contrasts with other similar compounds. This conformation affects the hydrogen bonding and, consequently, the dimerization of the molecules, leading to a ribbonlike structure in the crystal . Such structural details are crucial for understanding the behavior of "N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide" at the molecular level.
Chemical Reactions Analysis
Methanesulfonamide derivatives participate in various chemical reactions, often influenced by their ability to form hydrogen bonds and their acid-base properties. For instance, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in solution and chain associates in the crystal via hydrogen bonding . The reactivity of the compound may also be affected by such interactions, which could be relevant in reactions where it is used as a reagent or catalyst.
Physical and Chemical Properties Analysis
The physical and chemical properties of methanesulfonamide derivatives are closely related to their molecular structure. The presence of electronegative substituents, such as chloro groups, can influence the polarity and hydrogen bonding capacity of the compound. The study on trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide provides insights into how different solvents and acids can affect the self-association and protonation of the molecule . These findings can be extrapolated to understand the solubility, stability, and reactivity of "N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide" in various environments.
Applications De Recherche Scientifique
BACE1 Inhibitors for Alzheimer's Disease
A novel series of sulfonamido-derivatives of unsubstituted carbazoles, including N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-arylsulfonamides, has been synthesized and tested for β-Secretase (BACE1) inhibitory activity. BACE1 is a critical target for Alzheimer's Disease (AD) treatment and prevention. Some derivatives exhibited promising IC50 values, indicating their potential as BACE1 inhibitors. This suggests an active role of the sulfonamido-portion in the inhibition process, marking a significant improvement over previously reported N-carboxamides (Bertini et al., 2017).
Photophysical Properties and Fluorescence
Research into the photophysical properties of fluorescent 2,5-dibenzoxazolylphenols and related compounds synthesized by condensation with hydroxy- and methanesulfonamidoterephthalic acids revealed these compounds exhibit excited-state intramolecular proton-transfer fluorescence. The methanesulfonamido group was as effective a proton donor as the phenolic hydroxyl group, showing quantum yields as high as 0.48. This research indicates potential applications in scintillating detecting mediums for ionizing radiation (Kauffman & Bajwa, 1993).
Photorefractive Properties
A study on 9-(2-Ethyl-hexyl)-3-[2-(4-methanesulfonyl-phenyl)vinyl]-9H-carbazole (EHCS) demonstrated its utility as a monolithic photorefractive molecule forming low Tg organic glass. EHCS exhibited notable photoconductivity and optical nonlinearity, with enhanced stability and optical quality due to its simple structure and high chromophore concentration. This single-component photorefractive glass showed significant net gain and diffraction efficiency, indicating its potential in photorefractive applications (Sohn et al., 2000).
Safety and Hazards
Propriétés
IUPAC Name |
N-(3-carbazol-9-yl-2-hydroxypropyl)-N-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O3S/c1-29(27,28)25(17-12-10-16(23)11-13-17)15-18(26)14-24-21-8-4-2-6-19(21)20-7-3-5-9-22(20)24/h2-13,18,26H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNOCVUAZQJJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(CN1C2=CC=CC=C2C3=CC=CC=C31)O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]-N-(4-chlorophenyl)methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

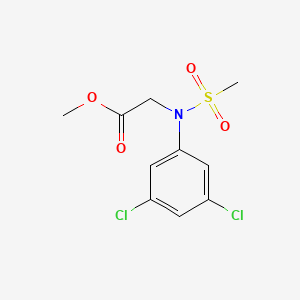
![N-[5-[[2-(2,3-dimethylanilino)-2-oxoethyl]thio]-1,3,4-thiadiazol-2-yl]-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B2537742.png)
![2-(4-oxoquinazolin-3(4H)-yl)-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2537745.png)
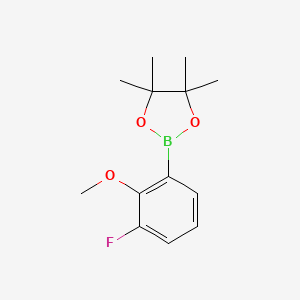
![ethyl 2-(4-((2-((4-chlorophenethyl)amino)-2-oxoethyl)thio)-1H-benzo[b][1,4]diazepin-2-yl)acetate](/img/structure/B2537749.png)
![3-((4-chlorophenyl)sulfonyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2537750.png)
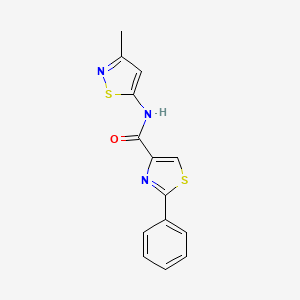
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2537753.png)
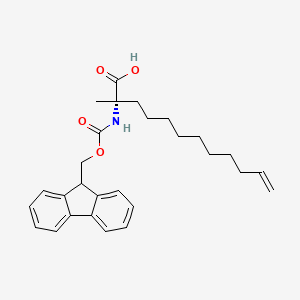

![6-(2-Chloro-acetyl)-2,4-dimethyl-4H-benzo-[1,4]oxazin-3-one](/img/structure/B2537757.png)
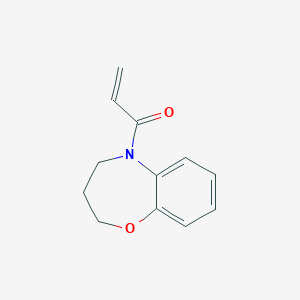
![N-[1-(2,6-Dichloropyrimidin-4-yl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2537759.png)
![(Z)-8-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2537762.png)